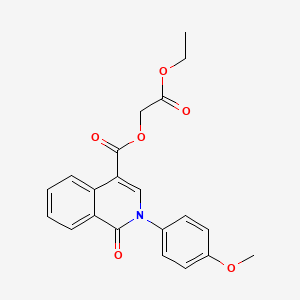
2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a member of the isoquinoline derivatives, which are known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₂₁H₂₄N₂O₅
- Molecular Weight : 372.43 g/mol
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives, including the compound .
- Mechanism of Action :
-
Cell Line Studies :
- In vitro studies have shown that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value around 10 μM in esophageal squamous cell carcinoma (ESCC) models .
- A comparative study revealed that certain analogs of isoquinoline derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong efficacy .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| ESCC | ~10 | Apoptosis induction |
| MCF-7 | 1.2 | Cell cycle arrest at G2/M phase |
| Panc-1 | 1.4 | Pro-apoptotic activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the isoquinoline core and substituents can lead to variations in potency and selectivity.
Key Findings from SAR Studies:
- Substituents on the phenyl ring significantly affect the anti-cancer activity.
- The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
Several case studies have documented the biological evaluation of similar compounds derived from the isoquinoline scaffold:
- Study on Antimicrobial Activity :
- Anti-HIV Activity :
科学的研究の応用
Anti-Cancer Applications
Research indicates that this compound exhibits significant anti-cancer properties. It has been studied for its effects on various cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC).
Mechanisms of Action:
- Autophagy Modulation: The compound influences autophagic pathways critical for cellular homeostasis.
- Apoptosis Induction: Treatment leads to apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as BAX and cleaved caspases.
Case Study: Esophageal Squamous Cell Carcinoma
A systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold identified this compound as a promising candidate for further development in cancer therapeutics. The study reported IC50 values around 10 µM against ESCC cell lines, indicating effective cytotoxicity.
Synthesis Pathways
The synthesis of 2-Ethoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions:
- Formation of Isoquinoline Core: Utilizing established protocols for constructing isoquinoline derivatives.
- Introduction of Functional Groups: Employing electrophilic substitutions to introduce the ethoxy and methoxyphenyl groups.
- Final Coupling: Completing the synthesis through esterification reactions.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development.
特性
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-19(23)13-28-21(25)18-12-22(14-8-10-15(26-2)11-9-14)20(24)17-7-5-4-6-16(17)18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIHAJSRGTYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













